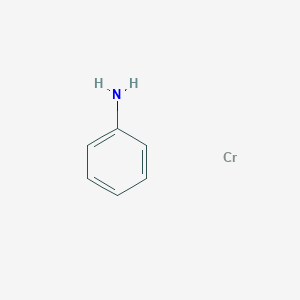
Aniline--chromium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline–chromium (1/1) is a coordination compound formed by the interaction of aniline (phenylamine) and chromium in a 1:1 molar ratio Aniline is an aromatic amine with the formula C6H5NH2, while chromium is a transition metal known for its various oxidation states and catalytic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aniline–chromium (1/1) typically involves the reaction of aniline with a chromium salt, such as chromium(III) chloride. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as: [ \text{C6H5NH2} + \text{CrCl3} \rightarrow \text{C6H5NH2–CrCl3} ]
Industrial Production Methods: Industrial production of aniline–chromium (1/1) may involve large-scale reactions using similar methods as described above, with additional steps for purification and isolation of the compound. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Aniline–chromium (1/1) undergoes various chemical reactions, including:
Oxidation: The chromium center can undergo oxidation, leading to changes in the oxidation state of chromium and the formation of different products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents, resulting in the reduction of chromium to lower oxidation states.
Substitution: The aniline ligand can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines, amines, or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of chromium(VI) species, while reduction can yield chromium(II) complexes.
Wissenschaftliche Forschungsanwendungen
Aniline–chromium (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: Aniline–chromium (1/1) is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which aniline–chromium (1/1) exerts its effects involves the coordination of aniline to the chromium center. This coordination can influence the electronic properties of both the aniline and chromium, leading to changes in reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
Vergleich Mit ähnlichen Verbindungen
Aniline–nickel (1/1): Similar coordination compound with nickel instead of chromium.
Aniline–cobalt (1/1): Coordination compound with cobalt.
Aniline–iron (1/1): Coordination compound with iron.
Comparison: Aniline–chromium (1/1) is unique due to the specific properties imparted by the chromium center, such as its variable oxidation states and catalytic activity. Compared to similar compounds with other metals, aniline–chromium (1/1) may exhibit different reactivity, stability, and applications, making it a valuable compound for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
659718-71-5 |
|---|---|
Molekularformel |
C6H7CrN |
Molekulargewicht |
145.12 g/mol |
IUPAC-Name |
aniline;chromium |
InChI |
InChI=1S/C6H7N.Cr/c7-6-4-2-1-3-5-6;/h1-5H,7H2; |
InChI-Schlüssel |
WASPFACIBFXSEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)
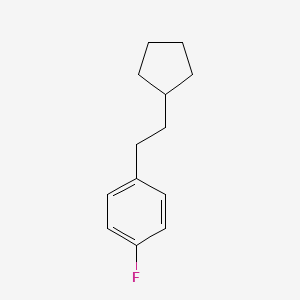
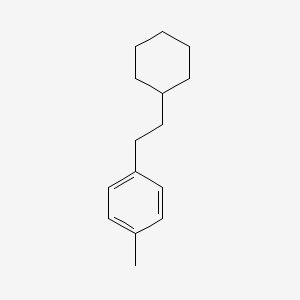
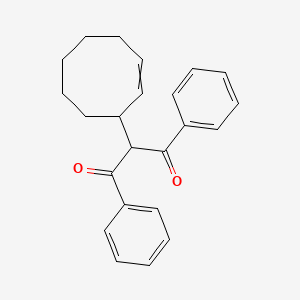
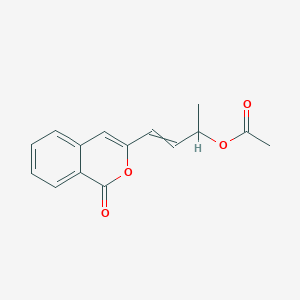
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
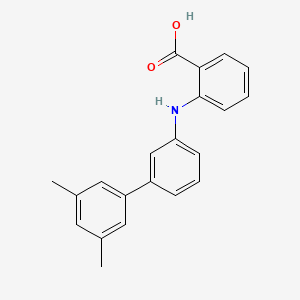

![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)

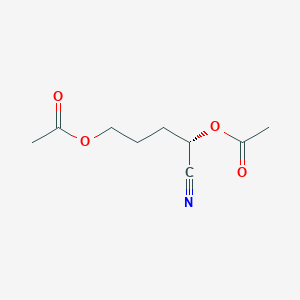
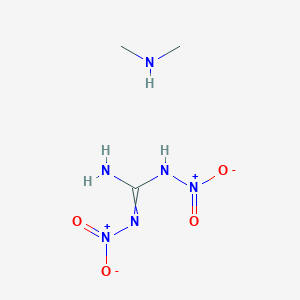

![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
